![molecular formula C24H16F2N4O B11216095 6-(3-fluorophenyl)-7-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11216095.png)

6-(3-fluorophenyl)-7-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

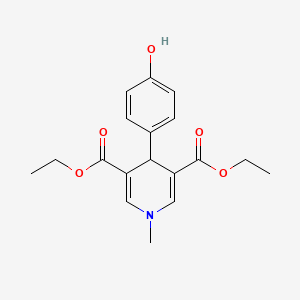

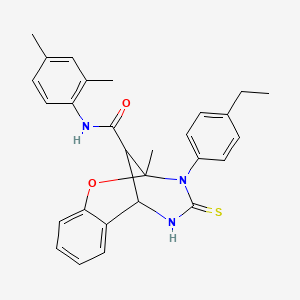

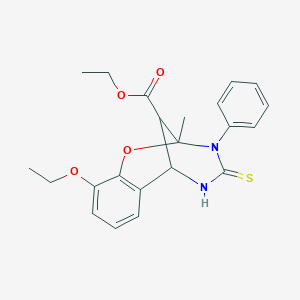

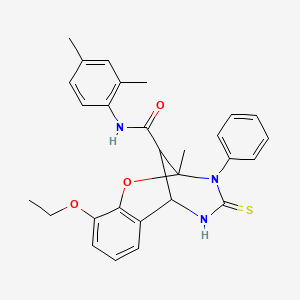

6-(3-Fluorphenyl)-7-(4-Fluorphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin ist eine komplexe heterocyclische Verbindung, die in den Bereichen der medizinischen Chemie und Pharmakologie großes Interesse geweckt hat. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die fluorierte Phenylgruppen und ein kondensiertes Triazolo-Pyrimidin-Ringsystem umfasst. Das Vorhandensein von Fluoratomen in den Phenylringen erhöht die Stabilität und Bioverfügbarkeit der Verbindung, was sie zu einem vielversprechenden Kandidaten für verschiedene wissenschaftliche Anwendungen macht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-(3-Fluorphenyl)-7-(4-Fluorphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin umfasst in der Regel einen mehrstufigen Prozess. Eine effiziente Methode beinhaltet die Reaktion von Dibenzoylacetylen mit Triazolderivaten in einem Eintopfverfahren ohne Katalysator bei Raumtemperatur . Diese Reaktion liefert die gewünschte Verbindung mit hervorragenden Ausbeuten und beinhaltet die Bildung mehrerer Bindungen in einem einzigen Schritt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann unter Verwendung desselben Synthesewegs mit Optimierungen für großtechnische Reaktionen skaliert werden. Der Einsatz von kontinuierlichen Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus können die Reaktionsbedingungen fein abgestimmt werden, um die Bildung von Nebenprodukten zu minimieren und die Reinheit des Endprodukts sicherzustellen.

Chemische Reaktionsanalyse

Arten von Reaktionen

6-(3-Fluorphenyl)-7-(4-Fluorphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Fluoratome in den Phenylringen können durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Wichtigste gebildete Produkte

Oxidation: Bildung der entsprechenden Ketone oder Carbonsäuren.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

6-(3-Fluorphenyl)-7-(4-Fluorphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Medizin: Erforscht auf sein Potenzial als Therapeutikum bei der Behandlung verschiedener Krankheiten.

Industrie: Wird bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 6-(3-Fluorphenyl)-7-(4-Fluorphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung ist dafür bekannt, an bestimmte Enzyme und Rezeptoren zu binden und deren Aktivität zu modulieren, was zu verschiedenen biologischen Wirkungen führt. Das Vorhandensein von Fluoratomen erhöht seine Bindungsaffinität und Selektivität, was es zu einem potenten bioaktiven Molekül macht .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-fluorophenyl)-7-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine typically involves a multi-step process. One efficient methodology involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This reaction yields the desired compound with excellent yields and involves the formation of multiple bonds in a single step.

Industrial Production Methods

Industrial production of this compound can be scaled up using the same synthetic route, with optimizations for large-scale reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be fine-tuned to minimize the formation of by-products and ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-(3-fluorophenyl)-7-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

6-(3-fluorophenyl)-7-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 6-(3-fluorophenyl)-7-(4-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent bioactive molecule .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepin: Eine weitere heterocyclische Verbindung mit einem ähnlichen kondensierten Ringsystem.

Thiazolo[3,2-b]triazol: Eine verwandte Verbindung mit einem Thiazolring, der an einen Triazolring kondensiert ist.

Einzigartigkeit

6-(3-Fluorphenyl)-7-(4-Fluorphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin zeichnet sich durch seine einzigartige Kombination aus fluorierten Phenylgruppen und einem Triazolo-Pyrimidin-Ringsystem aus. Diese strukturelle Einzigartigkeit trägt zu seiner verbesserten Stabilität, Bioverfügbarkeit und seinem Potenzial für verschiedene wissenschaftliche Anwendungen bei.

Eigenschaften

Molekularformel |

C24H16F2N4O |

|---|---|

Molekulargewicht |

414.4 g/mol |

IUPAC-Name |

9-(3-fluorophenyl)-11-(4-fluorophenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |

InChI |

InChI=1S/C24H16F2N4O/c25-16-10-8-14(9-11-16)22-20-21(29-24-27-13-28-30(22)24)18-6-1-2-7-19(18)31-23(20)15-4-3-5-17(26)12-15/h1-13,22-23H,(H,27,28,29) |

InChI-Schlüssel |

XRTBKCWHMCZXPD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=C(C(N4C(=NC=N4)N3)C5=CC=C(C=C5)F)C(O2)C6=CC(=CC=C6)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4-dimethylphenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11216012.png)

![7-Methoxy-2-(3-methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11216016.png)

![N8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-N3-cyclopentyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B11216029.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B11216033.png)

![N-(3,5-dimethoxyphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B11216042.png)

![9-Chloro-2-(4-ethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11216065.png)

![5-(4-Bromophenyl)-7-(3-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11216067.png)

![2-[(2-ethoxyphenyl)amino]-2-oxoethyl 4-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)butanoate](/img/structure/B11216073.png)

![2-(4-chlorophenoxy)-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11216077.png)

![7-[6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B11216080.png)